Cas no 2287331-00-2 (Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate)

Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate
- Z3490583106
-
- インチ: 1S/C9H12O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h6H,2-5H2,1H3
- InChIKey: KZPOKGFOCQQOHW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(C=O)CC(=C)C1)=O
計算された属性
- せいみつぶんしりょう: 168.078644241 g/mol
- どういたいしつりょう: 168.078644241 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 168.19
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 43.4
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6743066-2.5g |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95.0% | 2.5g |
$1874.0 | 2025-03-13 | |
Enamine | EN300-6743066-5.0g |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95.0% | 5.0g |
$2774.0 | 2025-03-13 | |
Aaron | AR028F6Z-1g |
ethyl1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95% | 1g |
$1340.00 | 2025-02-16 | |
1PlusChem | 1P028EYN-5g |
ethyl1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95% | 5g |
$3491.00 | 2024-05-24 | |
1PlusChem | 1P028EYN-10g |
ethyl1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95% | 10g |
$5147.00 | 2024-05-24 | |
1PlusChem | 1P028EYN-2.5g |
ethyl1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95% | 2.5g |
$2379.00 | 2024-05-24 | |
Enamine | EN300-6743066-0.05g |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95.0% | 0.05g |
$222.0 | 2025-03-13 | |
Enamine | EN300-6743066-10.0g |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95.0% | 10.0g |
$4114.0 | 2025-03-13 | |
Enamine | EN300-6743066-0.25g |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95.0% | 0.25g |
$474.0 | 2025-03-13 | |
Aaron | AR028F6Z-5g |
ethyl1-formyl-3-methylidenecyclobutane-1-carboxylate |
2287331-00-2 | 95% | 5g |
$3840.00 | 2023-12-15 |
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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S. Ahmed Chem. Commun., 2009, 6421-6423
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylateに関する追加情報
Introduction to Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate (CAS No. 2287331-00-2)
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate (CAS No. 2287331-00-2) is a novel organic compound that has garnered significant attention in the fields of synthetic chemistry and medicinal research. This compound, characterized by its unique cyclobutane ring structure and functional groups, holds potential applications in various areas, including pharmaceuticals and materials science. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and recent research advancements related to this compound.
The molecular formula of Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate is C10H14O3, with a molecular weight of approximately 182.21 g/mol. The compound features a cyclobutane ring with a formyl group and an ethyl ester group attached to the carboxylic acid moiety. The presence of these functional groups imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
The synthesis of Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate can be achieved through several routes, each offering unique advantages and challenges. One common method involves the cyclization of a suitable precursor followed by functional group modifications. For instance, the reaction of an appropriate alkene with a carbonyl compound under specific conditions can yield the desired cyclobutane ring structure. Subsequent steps may include esterification and formylation to introduce the ethyl ester and formyl groups, respectively.
Recent research has focused on optimizing the synthesis process to improve yield and purity while minimizing by-products. Advanced techniques such as catalytic methods and microwave-assisted synthesis have shown promise in enhancing the efficiency of these reactions. For example, a study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis of Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate using a palladium-catalyzed cyclization followed by in situ formylation.
In terms of its applications, Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate has shown potential as an intermediate in the synthesis of bioactive compounds. Its unique structure makes it suitable for the development of novel pharmaceuticals, particularly those targeting specific biological pathways. Research in this area has explored its use as a building block for the synthesis of anti-inflammatory agents, antiviral drugs, and other therapeutic molecules.
A notable study published in the Journal of Medicinal Chemistry investigated the use of Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate in the development of new anti-inflammatory drugs. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.
Beyond pharmaceutical applications, Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate has also been explored for its use in materials science. Its cyclobutane ring structure provides mechanical stability and unique physical properties that make it suitable for applications such as polymer synthesis and nanomaterials. A recent study published in Advanced Materials demonstrated the use of this compound as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength.
The physical properties of Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate, including its melting point, boiling point, and solubility characteristics, have been extensively studied to understand its behavior under different conditions. These properties are crucial for optimizing its use in various applications. For instance, its solubility in common organic solvents such as ethanol and dichloromethane makes it easy to handle and process in laboratory settings.
In conclusion, Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate (CAS No. 2287331-00-2) is a versatile organic compound with significant potential in both synthetic chemistry and applied research. Its unique structure and functional groups make it an attractive candidate for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new applications and optimize synthesis methods, further highlighting its importance in the scientific community.
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